6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Catalog No.
S615194
CAS No.
72908-87-3
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

CAS Number

72908-87-3

Product Name

6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

IUPAC Name

1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c11-6-2-4-10-8(12)7-5(6)1-3-9-7/h1,3,9H,2,4H2,(H,10,12)

InChI Key

AAPGLCCSVSGLFH-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=C(C1=O)C=CN2

Synonyms

aldisin, aldisine

Canonical SMILES

C1CNC(=O)C2=C(C1=O)C=CN2

Building Block for Drug Synthesis:

,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, also known as dihydro-pyrazolo azepinone (DPAD), serves as a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. These compounds belong to the class of pyrazolo[1,5-a]azepines, which have been explored for their diverse biological activities, including:

  • Anticonvulsant activity
  • Antidepressant activity
  • Anticancer activity

The unique chemical structure of DPAD allows for the convenient introduction of various functional groups, leading to a diverse library of potential drug candidates.

Investigation of Biological Properties:

While primarily used as a synthetic intermediate, DPAD itself has also been investigated for its potential biological properties. Studies suggest that DPAD may possess:

  • Antibacterial activity against certain strains of bacteria
  • Anthelmintic activity against parasitic worms

6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a bicyclic compound characterized by a unique structure that combines pyrrole and azepine moieties. Its molecular formula is C₈H₈N₂O₂, with a molecular mass of 164.16 g/mol. The compound has a melting point range of 277-279 °C and is known for its potential biological activities and synthetic utility in organic chemistry .

. One notable reaction is the Knoevenagel condensation with diethyl malonate or ethyl hydrogen malonate in the presence of titanium tetrachloride. This reaction yields a mixture of endocyclic and exocyclic products, which can be further transformed into allylic bromides through decarboxylation and bromination .

The synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione can be achieved through several methods:

  • Knoevenagel Condensation: As mentioned earlier, this involves reacting the compound with diethyl malonate or ethyl hydrogen malonate using titanium tetrachloride as a catalyst.
  • Cyclization Reactions: Other synthetic routes may involve cyclization processes starting from appropriate precursors containing both pyrrole and azepine functionalities.

These methods highlight the versatility in synthesizing this compound and its derivatives for further study.

6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione has potential applications in medicinal chemistry due to its structural features that may contribute to biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases. Additionally, its derivatives could be useful in organic synthesis as intermediates for more complex molecules.

Several compounds share structural similarities with 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione. Here are some noteworthy examples:

Compound NameMolecular FormulaKey Features
1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dioneC₉H₁₀N₂O₂Methylation at position 1 enhances solubility and potentially alters biological activity .
Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dioneC₈H₈N₂O₂Lacks the dihydro group but retains similar core functionality; may exhibit different reactivity .
3,10-Diazabicyclo[5.3.0]deca-8,11-diene-2,6-dioneC₈H₈N₂O₂Similar bicyclic structure but different substituents; may have distinct properties and applications .

Uniqueness: The unique bicyclic structure of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione differentiates it from other compounds by providing specific electronic properties and steric configurations that can influence its reactivity and biological interactions.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

164.058577502 g/mol

Monoisotopic Mass

164.058577502 g/mol

Heavy Atom Count

12

UNII

TDF8482E6R

Other CAS

72908-87-3

Wikipedia

6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Dates

Modify: 2023-08-15

Explore Compound Types